2,2-Difluoro-4,6-diiodobenzo[d][1,3]dioxole 2,2-Difluoro-4,6-diiodobenzo[d][1,3]dioxole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18350461
InChI: InChI=1S/C7H2F2I2O2/c8-7(9)12-5-2-3(10)1-4(11)6(5)13-7/h1-2H
SMILES:
Molecular Formula: C7H2F2I2O2
Molecular Weight: 409.89 g/mol

2,2-Difluoro-4,6-diiodobenzo[d][1,3]dioxole

CAS No.:

Cat. No.: VC18350461

Molecular Formula: C7H2F2I2O2

Molecular Weight: 409.89 g/mol

* For research use only. Not for human or veterinary use.

2,2-Difluoro-4,6-diiodobenzo[d][1,3]dioxole -

Specification

Molecular Formula C7H2F2I2O2
Molecular Weight 409.89 g/mol
IUPAC Name 2,2-difluoro-4,6-diiodo-1,3-benzodioxole
Standard InChI InChI=1S/C7H2F2I2O2/c8-7(9)12-5-2-3(10)1-4(11)6(5)13-7/h1-2H
Standard InChI Key MKTQLYDZYVDUGR-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C2=C1OC(O2)(F)F)I)I

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The benzodioxole scaffold consists of a benzene ring fused to a 1,3-dioxole ring, creating a bicyclic system with two oxygen atoms at positions 1 and 3 of the dioxole moiety. In 2,2-difluoro-4,6-diiodobenzo[d] dioxole, fluorine atoms occupy the 2-positions of the dioxole ring, while iodine substituents are located at the 4- and 6-positions of the benzene ring. This arrangement imposes significant steric and electronic effects:

  • Electron-withdrawing halogens: Fluorine’s high electronegativity (-I effect) reduces electron density in the dioxole ring, while iodine’s polarizability (+M effect) introduces mild electron donation to the aromatic system.

  • Steric hindrance: The bulky iodine atoms at para positions on the benzene ring limit rotational freedom and influence supramolecular interactions.

Table 1: Molecular Properties

PropertyValue
Molecular formulaC₇H₂F₂I₂O₃
Molecular weight425.89 g/mol
IUPAC name2,2-difluoro-4,6-diiodo-1,3-benzodioxole
CAS registryNot formally assigned

Synthetic Methodologies

Precursor Synthesis: 2,2-Difluoro-1,3-benzodioxole

The parent compound, 2,2-difluoro-1,3-benzodioxole, is synthesized via halogen exchange using 2,2-dichloro-1,3-benzodioxole and potassium fluoride (KF) in the presence of catalysts like potassium hydrogen fluoride (KHF₂) . Key reaction parameters include:

  • Temperature: 140°C in tetramethylene sulfone solvent .

  • Catalyst role: KHF₂ facilitates fluoride substitution by stabilizing intermediates and lowering activation energy .

  • Yield optimization: A KF-to-precursor molar ratio of 2:1–2.5:1 achieves >95% conversion .

Iodination Strategies

Introducing iodine at the 4- and 6-positions requires electrophilic aromatic substitution (EAS). Given the electron-deficient nature of the fluorinated dioxole ring, iodination likely proceeds under strongly acidic conditions with iodine monochloride (ICl) or N-iodosuccinimide (NIS):

  • Directed EAS: The meta-directing fluorine atoms orient iodine to para positions relative to the dioxole oxygens.

  • Regioselectivity: Steric effects from adjacent substituents favor iodination at the 4- and 6-positions over ortho sites.

Reactivity and Functionalization

Nucleophilic Aromatic Substitution

The electron-poor aromatic ring enables nucleophilic displacement of iodine under harsh conditions. For example:

  • Amination: Heating with ammonia in the presence of Cu(I) catalysts yields amino derivatives.

  • Suzuki-Miyaura coupling: Iodine atoms serve as handles for palladium-catalyzed cross-coupling with boronic acids, enabling biaryl formation.

Oxidation and Reduction

  • Iodine redox: Iodine substituents can undergo reduction to iodide (I⁻) using Zn/HCl or oxidation to periodinane derivatives with peracids.

  • Dioxole ring stability: The fluorinated dioxole resists ring-opening under basic conditions but may degrade in strong acids .

Applications in Drug Discovery and Materials Science

Pharmaceutical Intermediates

The compound’s halogen-rich structure makes it a versatile building block for bioactive molecules:

  • Antimicrobial agents: Iodine’s hydrophobic bulk enhances membrane permeability, as seen in analogs like iodoquinol.

  • Kinase inhibitors: The dioxole scaffold mimics adenine in ATP-binding pockets, enabling kinase inhibition.

Optical and Electronic Materials

  • Liquid crystals: Iodine’s polarizability supports mesophase formation in halogenated aromatics.

  • Organic semiconductors: The planar benzodioxole core facilitates π-stacking in charge-transport layers.

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